4-Chloro-8-fluoro-5-methylquinazoline
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Overview
Description
4-Chloro-8-fluoro-5-methylquinazoline is a heterocyclic aromatic compound with the molecular formula C9H6ClFN2. It belongs to the quinazoline family, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluoro-5-methylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with suitable halogenated reagents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-fluoro-5-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various halogenated or alkylated derivatives .
Scientific Research Applications
4-Chloro-8-fluoro-5-methylquinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an anticancer agent, particularly in targeting tyrosine kinases involved in cancer cell proliferation.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoro-5-methylquinazoline involves its interaction with specific molecular targets. In the context of anticancer activity, it targets tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
- 4-Chloro-8-methylquinazoline
- 4-Fluoro-5-methylquinazoline
- 8-Fluoro-5-methylquinazoline
Comparison: Compared to its analogs, 4-Chloro-8-fluoro-5-methylquinazoline exhibits unique properties due to the presence of both chlorine and fluorine atoms. These halogens can significantly influence the compound’s reactivity, stability, and biological activity. For instance, the fluorine atom can enhance the compound’s ability to penetrate cell membranes, while the chlorine atom can increase its binding affinity to specific molecular targets .
Properties
Molecular Formula |
C9H6ClFN2 |
---|---|
Molecular Weight |
196.61 g/mol |
IUPAC Name |
4-chloro-8-fluoro-5-methylquinazoline |
InChI |
InChI=1S/C9H6ClFN2/c1-5-2-3-6(11)8-7(5)9(10)13-4-12-8/h2-4H,1H3 |
InChI Key |
MOOFGJXWVQJGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)N=CN=C2Cl |
Origin of Product |
United States |
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